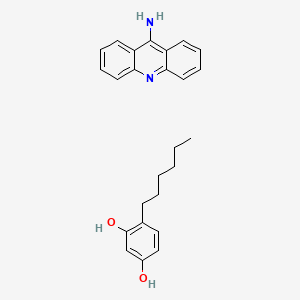

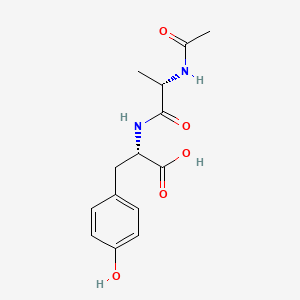

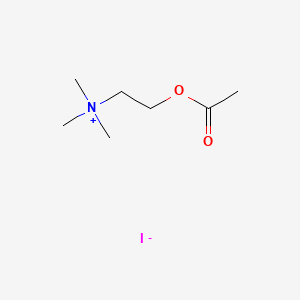

![molecular formula C31H36N4O5 B1664416 2-[(3R)-1-(2,2-二乙氧基乙基)-3-[(4-甲基苯基)氨基甲酰氨基]-2-氧代吲哚-3-基]-N-(4-甲基苯基)乙酰胺 CAS No. 159883-95-1](/img/structure/B1664416.png)

2-[(3R)-1-(2,2-二乙氧基乙基)-3-[(4-甲基苯基)氨基甲酰氨基]-2-氧代吲哚-3-基]-N-(4-甲基苯基)乙酰胺

描述

The compound “2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide” is a chemical compound used for pharmaceutical testing . It belongs to the class of organic compounds known as n-phenylureas .

Molecular Structure Analysis

The molecular formula of the compound is C31H36N4O5 . The structure is characterized by a phenyl group linked to one nitrogen atom of a urea group .Physical And Chemical Properties Analysis

The compound has a melting point of 100-102 °C, a predicted boiling point of 766.6±60.0 °C, and a predicted density of 1.25±0.1 g/cm3 . It’s soluble in DMSO and dimethyl formamide .科学研究应用

Gastroenterology

AG-041R acts as a cholecystokinin-B/gastrin receptor antagonist , which plays a crucial role in regulating gastric acid secretion and mucosal growth. This receptor is abundantly expressed in the mammalian stomach, making AG-041R significant in studies related to gastric functions and disorders .

Orthopedics

In orthopedic research, AG-041R has been shown to stimulate the repair of osteochondral defects. It promotes matrix synthesis of chondrocytes, which are the cells responsible for cartilage formation. This application is particularly relevant in the treatment of joint diseases and injuries .

Cartilage Regeneration

AG-041R has been identified as a potentially effective agent for the repair of articular cartilage defects. Studies have focused on its effects on chondrocyte proliferation, matrix formation, and gene expression, which are essential for cartilage regeneration .

Gastric Acid Secretion Regulation

Due to its antagonistic action on the gastrin/CCK-B receptor, AG-041R is studied for its potential to regulate gastric acid secretion. This has implications for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .

Mucosal Growth Modulation

Research has also explored AG-041R’s role in modulating mucosal growth. This is significant for understanding and treating various gastrointestinal diseases where mucosal integrity and function are compromised .

Pharmacological Studies

AG-041R serves as a tool compound in pharmacological studies to understand the mechanisms of gastrin/CCK-B receptor-mediated actions in various physiological and pathological processes .

APExBIO - AG-041R Europe PMC - AG-041R, a cholecystokinin-B/gastrin receptor antagonist APExBIO - AG-041R , gastrin/cholecystokinin-2 (CCKB) receptor X-MOL - AG-041R, a gastrin/CCK-B antagonist

属性

IUPAC Name |

2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLPMNSDISYEBU-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(CN1C2=CC=CC=C2[C@@](C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430968 | |

| Record name | AG-041R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide | |

CAS RN |

159883-95-1, 199800-49-2 | |

| Record name | (+)-1-(2,2-Diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159883-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-041R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: AG-041R acts as a potent antagonist of the cholecystokinin-B/gastrin receptor (CCK-B/gastrin receptor). [, ]

ANone: While initially designed as a CCK-B/gastrin receptor antagonist, AG-041R has demonstrated unexpected effects on chondrocytes. Research suggests it stimulates cartilage matrix synthesis without promoting terminal differentiation of articular chondrocytes. [] This effect is believed to be mediated in part by endogenous bone morphogenetic proteins (BMPs) and extracellular signal-regulated kinase (ERK). []

ANone: In rat models, AG-041R administration has been linked to increased proteoglycan synthesis, upregulation of type II collagen and aggrecan gene expression, and suppression of markers associated with chondrocyte terminal differentiation (like alkaline phosphatase activity and type X collagen expression). []

ANone: The molecular formula of AG-041R is C31H36N4O6, and its molecular weight is 560.64 g/mol.

ANone: While specific spectroscopic data isn't detailed within the provided research, studies often employ techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm the structure and purity of synthesized AG-041R. [, ]

ANone: Based on the provided research, AG-041R primarily functions as a receptor antagonist and doesn't appear to possess catalytic properties relevant to its biological activity.

ANone: While specific SAR studies are not included in the provided research, the synthesis of AG-041R analogs has been explored, highlighting the importance of specific structural features for its activity. [, , , , ] For instance, maintaining the chiral center at the 3-position of the oxindole ring appears crucial for its biological activity. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

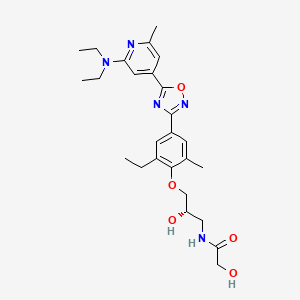

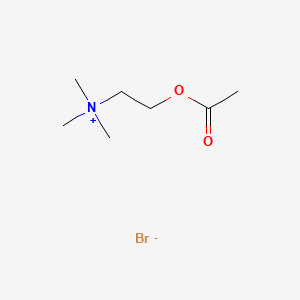

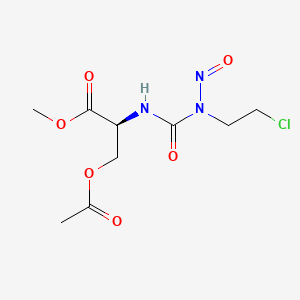

![7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride](/img/structure/B1664351.png)